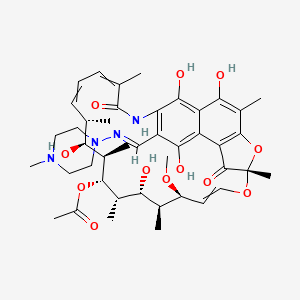
25-Deacetyl-23-acetyl Rifampicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
25-Deacetyl-23-acetyl Rifampicin is a derivative of Rifampicin, a well-known antibiotic primarily used to treat tuberculosis. This compound is characterized by the removal of an acetyl group at the 25th position and the addition of an acetyl group at the 23rd position. It retains some of the antimicrobial properties of its parent compound, Rifampicin, and is studied for its pharmacokinetics and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 25-Deacetyl-23-acetyl Rifampicin typically involves the modification of Rifampicin through selective deacetylation and acetylation reactions. The process begins with the deacetylation of Rifampicin at the 25th position using specific esterases or chemical reagents. This is followed by the acetylation at the 23rd position using acetic anhydride or acetyl chloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves continuous flow synthesis techniques to enhance yield and efficiency. Starting from Rifamycin S, the process includes two main steps: formation of an intermediate compound and subsequent modification to achieve the desired acetylation and deacetylation. This method is optimized to reduce the use of expensive reagents and improve overall yield .
Análisis De Reacciones Químicas
Types of Reactions: 25-Deacetyl-23-acetyl Rifampicin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have altered antimicrobial properties.
Reduction: Reduction reactions can modify the functional groups, potentially affecting the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and acetyl chloride are employed for acetylation reactions.
Major Products Formed: The major products formed from these reactions include various acetylated and deacetylated derivatives of Rifampicin, each with distinct pharmacological properties .
Aplicaciones Científicas De Investigación
25-Deacetyl-23-acetyl Rifampicin has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of Rifampicin derivatives.
Biology: The compound is studied for its pharmacokinetics and metabolism in biological systems.
Medicine: Research focuses on its potential as an alternative or adjunctive therapy for tuberculosis and other bacterial infections.
Industry: It is utilized in the development of new antibiotics and in the quality control of pharmaceutical products
Mecanismo De Acción
The mechanism of action of 25-Deacetyl-23-acetyl Rifampicin involves inhibition of bacterial DNA-dependent RNA polymerase, similar to Rifampicin. This inhibition prevents the transcription of bacterial DNA into RNA, thereby halting protein synthesis and leading to bacterial cell death. The compound’s activity is partly attributed to its ability to bind to the beta subunit of the RNA polymerase enzyme .
Comparación Con Compuestos Similares
Rifampicin: The parent compound, widely used in the treatment of tuberculosis.
25-Deacetyl Rifampicin: Another derivative with a similar deacetylation at the 25th position.
23-Acetyl Rifampicin: A derivative with acetylation at the 23rd position.
Comparison: 25-Deacetyl-23-acetyl Rifampicin is unique due to its specific modifications at both the 23rd and 25th positions, which may confer distinct pharmacokinetic and pharmacodynamic properties. Compared to Rifampicin, it may exhibit different absorption, distribution, metabolism, and excretion profiles, potentially leading to varied therapeutic outcomes .
Propiedades
IUPAC Name |
[(7S,11S,12S,13R,14S,15R,16R,17S,18S)-2,13,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-15-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)35(50)25(5)39(58-27(7)48)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11?,19-14?,22-13?,44-20+/t21-,23+,24+,25-,29-,34-,35+,39+,43-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHVNNJVNAODFP-BKPSJPIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)OC(=O)C)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(OC=C[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)OC(=O)C)C)O)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58N4O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
822.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
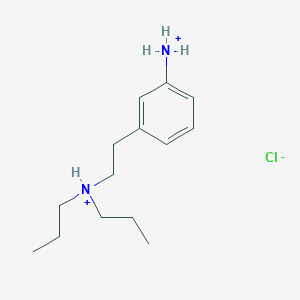

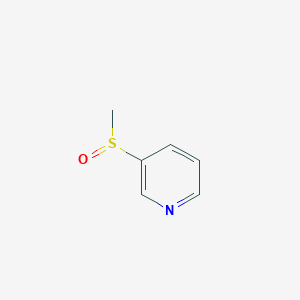
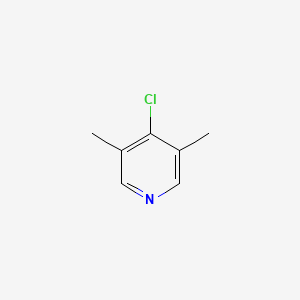
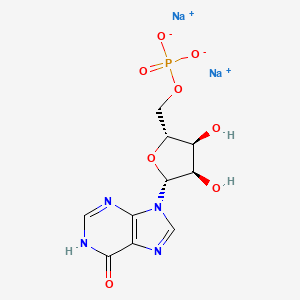
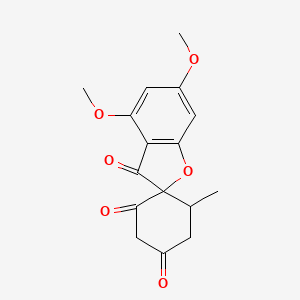
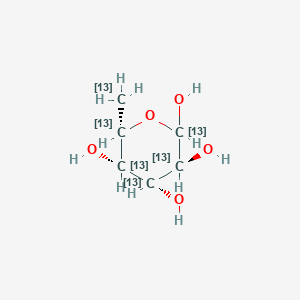
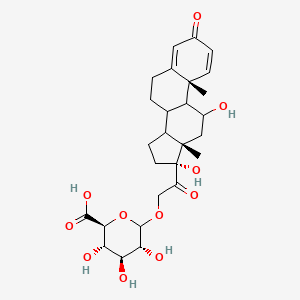
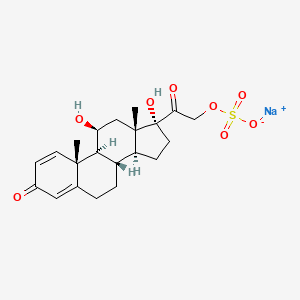
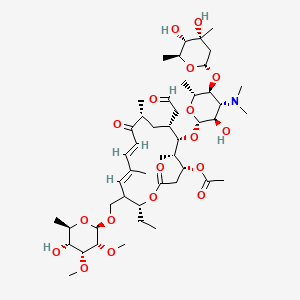
![[4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B1146324.png)
